molecular formula C6H8O3 B146786 3-Hydroxy-4,5-dimethylfuran-2(5H)-one CAS No. 28664-35-9

3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Cat. No. B146786
CAS RN: 28664-35-9
M. Wt: 128.13 g/mol
InChI Key: UNYNVICDCJHOPO-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5-dimethylfuran-2(5H)-one is a compound that falls within the category of furanones, which are characterized by a furan ring bearing a lactone moiety. While the provided papers do not directly discuss 3-Hydroxy-4,5-dimethylfuran-2(5H)-one, they do provide insights into the synthesis, structure, and reactivity of closely related furanone compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of furanones can be achieved through various methods. For instance, 4-Halo-5-hydroxyfuran-2(5H)-ones were synthesized via a sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogenating agents, yielding moderate to good yields . Another approach involves the reaction of arylacetic acid with α-bromoketone in the presence of base and atmospheric oxygen, leading to the formation of 5-hydroxy-3,4-diarylfuranones . Additionally, 2-Hydroxy-4-morpholin-2,5-diarylfuran-3(2H)-ones were constructed using iodine and zinc dust from methyl ketone and morpholine, forming multiple bonds in a one-pot synthesis . These methods highlight the versatility in synthesizing furanone derivatives, which could be adapted for the synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one.

Molecular Structure Analysis

The molecular structure of furanones is confirmed using techniques such as X-ray single-crystal diffraction. For example, the structure of a 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone was established using this method . The core furanone structure is consistent across different derivatives, with variations in substituents influencing the overall molecular geometry and properties.

Chemical Reactions Analysis

Furanones can undergo various chemical reactions, including esterification, oxidative cyclization, and cycloaddition, as demonstrated in the synthesis methods. The presence of reactive sites such as the lactone carbonyl and hydroxyl groups allows for further functionalization and transformation into other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furanones are influenced by their molecular structure. For example, the presence of halogen atoms can affect the reactivity and stability of the compounds . The introduction of specific functional groups, such as the morpholine fragment, can impart desired properties, such as biological activity . The papers also discuss the use of furanones as intermediates in the synthesis of biofuels, highlighting their potential in sustainable chemistry .

Scientific Research Applications

Flavorings in Animal Feed

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, as part of chemical group 13 (furanones and tetrahydrofurfuryl derivatives), is used as a flavoring in animal feed. It is considered safe at specific concentrations for different animal species, including poultry, pigs, cattle, salmonids, and non-food-producing animals. Its safety extends to consumers of animal products derived from animals fed with these flavorings. However, these compounds are treated as potential irritants and skin sensitizers (Hogstrand, 2014).

Marine Antifouling

In marine biology, a new butenolide isolated from the South China Sea gorgonian coral, which includes 3-Hydroxy-4,5-dimethylfuran-2(5H)-one, demonstrated moderate antifouling activities. This implies potential applications in preventing undesirable marine organism growth on surfaces submerged in seawater (Zhang et al., 2014).

Tea Plant Metabolism

In plant biology, this compound has been identified as an important volatile compound in Camellia sinensis (tea plants). Its glucosylation is specifically catalyzed by UGT74AF3 enzymes. This discovery is significant for understanding the biosynthesis and metabolism of flavor compounds in tea plants (Chen et al., 2020).

Synthesis and Catalysis

3-Hydroxy-4,5-dimethylfuran-2(5H)-one has been studied for its synthesis processes. For instance, it can be synthesized through reactions involving tert-butyl acetothioacetate, highlighting its chemical versatility and potential in various organic syntheses (Fox & Ley, 2003).

Biomass Conversion

The compound has been explored in the context of biomass conversion, particularly in the transformation of 5-hydroxymethylfurfural (HMF) to various valuable chemicals. This includes research on catalytic processes and the design of future catalysts for efficient and green conversion of biomass-derived materials (Kong et al., 2018).

properties

IUPAC Name

4-hydroxy-2,3-dimethyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYNVICDCJHOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047674
Record name 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, clear, yellow liquid
Record name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/50/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

93.00 to 95.00 °C. @ 2.00 mm Hg
Record name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxy-4,5-dimethylfuran-2(5H)-one

CAS RN

28664-35-9
Record name Sotolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28664-35-9
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Record name Sotolon
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Record name 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-
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Record name 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4,5-dimethylfuran-2(5H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.655
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Record name 4,5-DIMETHYL-3-HYDROXY-2,5-DIHYDRO-2-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T62RL2NEGW
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Record name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25.00 to 29.00 °C. @ 760.00 mm Hg
Record name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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